molecular formula C14H22 B3055245 1,2,4,5-Tetraethylbenzene CAS No. 635-81-4

1,2,4,5-Tetraethylbenzene

Cat. No.: B3055245
CAS No.: 635-81-4
M. Wt: 190.32 g/mol
InChI Key: NSOYZSQQDPNCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Polysubstituted Aromatic Hydrocarbons

Polysubstituted aromatic hydrocarbons (PAHs) are a broad class of organic molecules characterized by a benzene (B151609) ring adorned with multiple substituent groups. These compounds are ubiquitous in both industrial chemical processes and fundamental research. The nature, number, and arrangement of the substituents on the aromatic core profoundly influence the molecule's physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity.

1,2,4,5-Tetraethylbenzene is a distinct member of the C14H22 family of aromatic hydrocarbons. nih.gov Its symmetrical substitution pattern, with four ethyl groups positioned at the 1, 2, 4, and 5 positions of the benzene ring, results in specific steric and electronic characteristics. This arrangement distinguishes it from its isomers, such as 1,2,3,5-tetraethylbenzene, and influences its behavior in chemical reactions and its utility in various applications. The study of such isomers is crucial for understanding structure-property relationships within this class of compounds.

The presence of multiple alkyl groups, which are electron-donating, increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to benzene. However, the steric hindrance imposed by the bulky ethyl groups also plays a significant role in directing the regioselectivity of these reactions.

Historical Development of Synthetic Routes and Characterization

The synthesis of polysubstituted benzenes like this compound is historically rooted in the groundbreaking work of Charles Friedel and James Crafts in 1877. wikipedia.org Their discovery of the Friedel-Crafts reaction, an electrophilic aromatic substitution, provided a versatile method for attaching alkyl groups to an aromatic ring. wikipedia.orgnih.gov

Historically, the primary route to this compound has been through the Friedel-Crafts alkylation of various aromatic precursors. This can involve the direct ethylation of benzene using an ethylating agent such as ethyl chloride or ethene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). lookchem.com The reaction proceeds through the formation of an electrophilic species that attacks the benzene ring. However, a significant challenge in these syntheses is controlling the degree and position of substitution, often leading to a mixture of polyethylated benzenes. libretexts.org

Another common synthetic approach involves the alkylation of less substituted ethylbenzenes, such as 1,2,4-triethylbenzene (B43892). lookchem.com This method can offer better control over the final product distribution. The separation of this compound from its isomers and other polyethylated byproducts is often achieved through techniques like distillation and crystallization, leveraging differences in their physical properties. google.com

The characterization of this compound has evolved with advancements in analytical techniques. Early methods would have relied on elemental analysis and physical constant measurements like boiling and melting points. Modern characterization is unequivocally established through spectroscopic methods. The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers detailed insights into the molecular structure by revealing the chemical environment of the hydrogen and carbon atoms. nih.gov Infrared (IR) spectroscopy helps in identifying the characteristic vibrations of the aromatic ring and the ethyl substituents. nih.gov Gas chromatography is also a vital tool for its separation and identification, especially in complex mixtures. nist.gov

Current Research Frontiers and Prospective Directions for this compound

Current research involving this compound and related polysubstituted aromatic hydrocarbons is diverse, spanning from fundamental studies of molecular interactions to the development of advanced materials.

One area of active investigation is in the field of organometallic chemistry . The sterically hindered aromatic ring of this compound can serve as a bulky ligand for transition metals, forming "piano-stool" complexes. acs.orgacs.org These complexes are of interest for studying the electronic and steric effects of the ligand on the metal center and for their potential applications in catalysis. Research has explored the rotational barriers around the metal-arene bond in such complexes, providing insights into molecular dynamics. acs.orgacs.org

In materials science , this compound is a potential precursor for the synthesis of high-performance polymers and other materials. For instance, it can be a starting material for producing pyromellitic dianhydride, a monomer used in the manufacture of polyimides. google.com Polyimides are known for their exceptional thermal stability and mechanical properties, making them valuable in the aerospace and electronics industries.

Furthermore, the study of the energetics of nonbonded interactions in molecules like this compound contributes to a deeper understanding of intramolecular forces. researchgate.net These fundamental studies are crucial for refining computational models that predict the structure and reactivity of complex molecules.

Prospective directions for research on this compound may include:

Development of novel catalysts: Utilizing its unique steric and electronic properties as a ligand to design new catalysts with enhanced selectivity and activity.

Synthesis of novel functional materials: Exploring its use as a building block for creating new polymers, liquid crystals, or functional organic materials with tailored properties.

Advanced computational studies: Employing sophisticated computational methods to predict its behavior in various chemical environments and to guide the design of new experiments and applications. scispace.com

As a readily available and well-characterized polysubstituted aromatic hydrocarbon, this compound is poised to remain a valuable compound in the toolbox of chemists exploring the frontiers of organic and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetraethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOYZSQQDPNCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275387
Record name 1,2,4,5-Tetraethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-81-4
Record name 1,2,4,5-Tetraethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetraethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Transformational Studies of 1,2,4,5 Tetraethylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For 1,2,4,5-tetraethylbenzene, the ethyl groups are activating and ortho-, para-directing. Given the substitution pattern, the only available positions for substitution are the 3- and 6-positions, which are equivalent. Therefore, monosubstitution reactions are expected to yield a single major product.

Nitration Patterns and Side-Chain Substitution Processes of Ethylated Benzenes

The nitration of aromatic compounds typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro (-NO2) group onto the aromatic ring. In the case of this compound, the four electron-donating ethyl groups activate the ring towards electrophilic attack. The substitution is directed to the available ortho positions (relative to the ethyl groups), which are the 3- and 6-positions. Due to the symmetry of the molecule, these two positions are chemically equivalent, leading to the formation of a single primary nitration product.

Under forcing conditions, side-chain nitration of alkylated benzenes can occur, although this is generally a less common pathway compared to ring nitration. This type of reaction typically proceeds through a radical mechanism and would result in the introduction of a nitro group onto one of the ethyl side chains, likely at the benzylic position due to the relative stability of the benzylic radical intermediate.

Expected Nitration Product of this compound:

ReactantReagentsMajor Product
This compoundHNO₃, H₂SO₄1,2,4,5-Tetraethyl-3-nitrobenzene

Halogenation Mechanisms and Regioselectivity

The halogenation of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) is another example of electrophilic aromatic substitution. The mechanism involves the formation of a highly electrophilic halogen species, which then attacks the electron-rich aromatic ring.

Similar to nitration, the regioselectivity of halogenation is dictated by the activating and directing effects of the ethyl groups. The reaction will occur at the vacant 3- or 6-positions, resulting in a single monohalogenated product.

Expected Halogenation Products of this compound:

ReactantReagentsMajor Product
This compoundBr₂, FeBr₃3-Bromo-1,2,4,5-tetraethylbenzene
This compoundCl₂, FeCl₃3-Chloro-1,2,4,5-tetraethylbenzene

Aryne Chemistry and Cycloaddition Reactions Involving Tetraethylbenzyne Intermediates

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two substituents. The formation of a tetraethylbenzyne intermediate from a suitably substituted this compound derivative would likely proceed via an elimination reaction. For instance, treatment of a 3-halo-1,2,4,5-tetraethylbenzene with a strong base could lead to the formation of 3,4,6-triethyl-benzyne.

Once formed, this strained intermediate would be highly susceptible to nucleophilic attack and could undergo various cycloaddition reactions. For example, in the presence of a diene, a Diels-Alder type [4+2] cycloaddition could occur, leading to the formation of complex polycyclic systems. The specific reactivity and products would depend on the reaction conditions and the nature of the trapping agent.

Oxidation and Reduction Chemistry of this compound Systems

Oxidation: The ethyl side chains of this compound are susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions. This reaction, known as benzylic oxidation, converts the ethyl groups into carboxylic acid groups. Due to the presence of four ethyl groups, complete oxidation would be expected to yield pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). For this reaction to occur, the benzylic carbon must have at least one hydrogen atom, which is the case for the ethyl groups.

Reduction: The aromatic ring of this compound can be reduced under specific conditions. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst (e.g., Pt, Pd, or Ni) at high pressure and temperature, would reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, yielding 1,2,4,5-tetraethylcyclohexane.

A less complete reduction can be achieved through the Birch reduction. This reaction employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The Birch reduction of benzene derivatives typically yields 1,4-cyclohexadienes. For this compound, the electron-donating ethyl groups would direct the reduction to produce a substituted cyclohexadiene.

Summary of Oxidation and Reduction Reactions:

Reaction TypeReagentsExpected Product
OxidationKMnO₄, heatPyromellitic acid
Catalytic HydrogenationH₂, Pt/Pd/Ni, high P/T1,2,4,5-Tetraethylcyclohexane
Birch ReductionNa/Li, NH₃ (l), ROHSubstituted cyclohexadiene

Investigations into Rearrangement Reactions and Isomerization Pathways

Computational Chemistry and Theoretical Modeling of 1,2,4,5 Tetraethylbenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,4,5-tetraethylbenzene at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT), ab initio methods, and semi-empirical approaches are employed to model the molecule's behavior. While extensive specific research applying these methods directly to this compound is not widely available in public literature, the principles of these techniques can be described in the context of this molecule.

Theoretical studies on the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Using methods like DFT, it is possible to calculate the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's reactivity and electronic transitions.

The four ethyl groups attached to the benzene (B151609) ring in this compound can rotate around the carbon-carbon single bonds connecting them to the ring. This rotation gives rise to various conformations with different steric energies. Computational methods can be used to explore the potential energy surface of the molecule with respect to these rotations.

By systematically rotating the ethyl groups and calculating the energy at each step, a conformational analysis can be performed. This would identify the most stable (lowest energy) conformation and the energy barriers between different conformations. The rotational barriers are the energy required to move from one stable conformation to another and are influenced by steric hindrance between adjacent ethyl groups. Understanding these energetics is crucial for predicting the molecule's flexibility and its predominant shapes at different temperatures.

A hypothetical energy profile for the rotation of one of the ethyl groups would likely show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations relative to the benzene ring and adjacent substituents.

Computational chemistry can be employed to model the potential chemical reactions of this compound. This includes studying isomerization reactions, where the ethyl groups migrate to different positions on the benzene ring, or other chemical transformations. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate.

The structure and energy of the transition state are crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. Theoretical modeling can provide detailed geometries of reactants, products, and transition states, offering a deeper understanding of the reaction mechanism at a molecular level. For instance, the mechanism of electrophilic aromatic substitution on the this compound ring could be elucidated, including the structures of the sigma-complex intermediates.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This provides a trajectory that describes the positions and velocities of the atoms, allowing for the analysis of the molecule's dynamic properties.

For this compound, MD simulations could be used to study the conformational dynamics of the ethyl groups in the gas phase or in a solvent. These simulations would show how the molecule explores different conformations over time and the timescales of these motions. Furthermore, MD can be used to calculate various thermodynamic properties, such as heat capacity and diffusion coefficients, by averaging over the simulation trajectory. Such studies would provide a link between the microscopic behavior of the molecule and its macroscopic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties.

For a series of alkylbenzenes, including this compound, QSPR studies have been conducted to predict properties like the heat of formation. In one such study, topological quantum similarity indices were used as molecular descriptors. scispace.com These indices are derived from the molecular graph and quantum similarity measures, which consider the three-dimensional structure and electron distribution.

The following table presents the calculated heat of formation for this compound from a QSPR study, alongside other related compounds for context.

CompoundHeat of Formation (kcal/mol)
This compound-29.46
1-Methylnaphthalene27.93
2-Methylnaphthalene27.75
1-Ethylnaphthalene23.10
2-Ethylnaphthalene22.92
1,2-Dimethylnaphthalene19.97
This table is based on data from a QSPR study using topological quantum similarity indices. scispace.com

These QSPR models demonstrate the ability to predict the physicochemical properties of this compound based on its molecular structure. The correlation between the descriptors and the properties highlights the structural features that are most influential in determining a particular characteristic of the molecule.

Development and Validation of Predictive Models for Related Tetraethylated Systems

The development of accurate predictive models is crucial for estimating the thermochemical properties of complex molecules where experimental data is scarce. For this compound and related alkylated aromatic systems, computational methods serve as a powerful tool for both predicting properties and validating more cost-effective predictive models.

High-level quantum chemical calculations, such as CCSD(T*)-F12 and W1-F12, have been employed to determine the gas-phase enthalpies of formation for a series of ortho-substituted alkylbenzenes, including this compound. For this compound, for which no experimental data was available, the gas-phase enthalpy of formation was determined to be -116.8 kJ mol⁻¹ with an estimated error of ±4 kJ mol⁻¹ figshare.com.

A significant aspect of this research is the validation of more accessible predictive models against these high-accuracy theoretical benchmarks. The extended Laidler bond additivity (ELBA) method is one such model. The theoretical values obtained from the high-level calculations for the entire set of studied alkylbenzenes, including this compound, were found to be in good agreement with the estimates provided by the ELBA method figshare.com. This agreement supports a key approximation within the ELBA model: that the interactions between ortho alkyl groups (excluding tertiary alkyl groups) are of a similar magnitude to a methyl-methyl interaction figshare.com. This validation enhances the reliability of the ELBA method for predicting the thermochemical properties of other, similar tetraethylated and polyalkylated benzene systems.

Table 1: Comparison of Calculated and Model-Predicted Gas-Phase Enthalpy of Formation (ΔfH°gas)

Compound Calculated ΔfH°gas (kJ mol⁻¹) figshare.com
1-Ethyl-2-propylbenzene -46.0
1-Ethyl-2-isopropylbenzene -46.8
1,2-Diisopropylbenzene -68.7
1,2,4-Triethylbenzene (B43892) -76.9

| This compound | -116.8 |

Studies on Charge Transfer Complex Formation and Intermolecular Interactions

The electronic structure of 1,2,4,5-tetrasubstituted benzene derivatives makes them interesting candidates for studies on charge transfer phenomena and non-covalent interactions. The arrangement of substituents on the benzene ring can significantly influence the molecule's ability to act as an electron donor or acceptor and engage in various intermolecular interactions.

Computational studies on related 1,2,4,5-tetra-substituted benzene systems have explored the factors required for efficient charge separation. These molecules can be conceptualized as being formed from the union of two radical fragments huji.ac.ilnih.gov. The propensity to form a zwitterionic state, where formal positive and negative charges are separated within the molecule, is dependent on the ionization potential of the donor fragment and the electron affinity of the acceptor fragment huji.ac.il. While this compound itself is a neutral hydrocarbon, theoretical models developed for substituted analogues provide a framework for understanding how electron-donating or -withdrawing groups at these positions could induce significant charge transfer characteristics nih.gov.

Furthermore, research on larger, sterically hindered molecules with a 1,2,4,5-tetrasubstituted benzene core, such as 1,2,4,5-tetra(9-anthryl)benzene derivatives, provides valuable insights into the types of intermolecular interactions that can occur. X-ray crystallographic analysis of these systems reveals highly ordered two-dimensional packing structures in the solid state. These ordered arrangements are the result of a combination of intermolecular π-π and CH-π interactions between the aromatic units chemrxiv.orgresearchgate.net. Such non-covalent interactions are fundamental in crystal engineering and the design of materials with specific electronic properties.

These studies have also demonstrated that such X-shaped molecules can form charge-transfer complexes when co-crystallized with suitable electron-acceptor molecules chemrxiv.orgresearchgate.net. The formation of these complexes leads to new materials with distinct properties, such as near-infrared absorption and emission, driven by the electronic interaction between the electron-rich tetra-substituted benzene core and the electron-deficient acceptor chemrxiv.orgresearchgate.net. The principles of charge-transfer complex formation involve the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor scienceopen.com.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-Ethyl-2-propylbenzene
1-Ethyl-2-isopropylbenzene
1,2-Diisopropylbenzene
1,2,4-Triethylbenzene

Advanced Materials Science and Supramolecular Chemistry with 1,2,4,5 Tetraethylbenzene Derivatives

Incorporation of 1,2,4,5-Tetraethylbenzene into Functionalized Materials (e.g., as a component in heat transfer fluids for polymer manufacturing)

Synthetic aromatic compounds are a critical class of materials for high-temperature heat transfer fluids, valued for their exceptional thermal stability which derives from the resonance-stabilized benzene (B151609) ring. paratherm.com Alkylbenzenes, in particular, are utilized in industrial applications, including chemical and polymer processing, where reliable temperature regulation is essential. globalgrowthinsights.com Commercial heat transfer fluids are often formulated with mixtures of C14-C30 alkyl benzenes, a category that encompasses this compound (C14H22). chempoint.com

The molecular structure of this compound, featuring a stable aromatic core and multiple alkyl substituents, suggests it possesses the high thermal stability required for such applications. Factors that influence the suitability of a compound as a heat transfer fluid include a high boiling point, low vapor pressure at operating temperatures, and resistance to thermal degradation. paratherm.comchempoint.com The physical properties of this compound are consistent with these requirements.

PropertyValueSource
Molecular FormulaC14H22 nih.gov
Molecular Weight190.32 g/mol chemeo.com
Normal Boiling Point (Tb)561.34 K (288.19 °C) chemeo.com
Normal Melting Point (Tf)283.00 K (9.85 °C) chemeo.com
Critical Temperature (Tc)758.43 K (485.28 °C) chemeo.com
Critical Pressure (Pc)1930.44 kPa chemeo.com

Coordination Chemistry and Ligand Architectures based on this compound Scaffolds

The rigid and planar geometry of the 1,2,4,5-tetrasubstituted benzene core makes it an excellent scaffold for the design of complex ligands in coordination and supramolecular chemistry. rsc.org By attaching coordinating functional groups at the 1, 2, 4, and 5 positions, chemists can create multidentate ligands with well-defined spatial arrangements of donor atoms.

A prominent example of this design principle is 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) , a derivative where phosphino (B1201336) groups replace the ethyl groups. This tetradentate phosphine (B1218219) ligand has been extensively used to construct multinuclear metal complexes. nih.govacs.org The benzene backbone holds the four phosphine donors in a specific geometry, allowing it to bridge multiple metal centers and act as a building block for larger, ordered structures. nih.govacs.org The scaffold's rigidity ensures that the distances and orientations between coordinated metal ions are controlled and predictable, a crucial aspect in the design of functional metallosupramolecular assemblies. acs.org

The synthesis of organometallic complexes using ligands based on the 1,2,4,5-tetrasubstituted benzene scaffold has been well-documented, particularly with the tpbz ligand. These complexes are typically prepared through methods such as direct reaction of the ligand with a metal precursor or via transmetalation. nih.govacs.orgnih.gov For instance, open-ended, singly metalated dithiolene complexes of the type [(R2C2S2)M(tpbz)] can be synthesized by reacting [M(S2C2R2)2] (where M = Ni, Pd, Pt) with tpbz in a 1:1 ratio. nih.govacs.org

Characterization of these complexes relies on a suite of analytical techniques. ³¹P NMR spectroscopy is particularly diagnostic, showing distinct signals for coordinated (55 ppm) and uncoordinated ("open") phosphine groups (-14 ppm). acs.org Single-crystal X-ray diffraction is indispensable for determining the precise molecular structure, confirming the coordination environment of the metal centers and the conformation of the ligand scaffold. nih.govacs.org

Synthesis and Characterization of a Heterodimetallic Complex
ComplexSynthetic RouteKey Characterization Data
[(Ph2C2S2)Pt(tpbz)Ni(S2C2Me2)]Prepared from the open-ended precursor [(Ph2C2S2)Pt(tpbz)] by metalation of the free diphosphine end.Cyclic voltammetry shows two distinct, closely spaced 1e⁻ oxidations corresponding to the two different dithiolene ends. nih.gov

The deliberate design of metallosupramolecular architectures relies on the use of well-defined building blocks, comprising metal ions (nodes) and organic ligands (linkers). rsc.orgescholarship.org Ligands built upon the this compound scaffold, such as tpbz, are highly effective linkers for creating complex, multinuclear assemblies due to their structural rigidity and defined coordination vectors. acs.org

Research has demonstrated the formation of trimetallic arrays with the general formula [[(R2C2S2)M(tpbz)]2M′]n+, where two [(R2C2S2)M(tpbz)] units chelate a central metal ion (M′). acs.org In these structures, the tpbz ligand acts as a bridge, and its benzene core dictates a significant separation of nearly 23 Å between the two outer metal-dithiolene groups. acs.org This ability to enforce large, controlled separations between redox-active or magnetically active centers is a key strategy in the design of materials for molecular electronics and quantum computing. acs.org The predictable geometry of the scaffold allows for the construction of specific topologies, such as "S-like" or herringbone-like cores, depending on the central metal ion. acs.org

Research on Electronic and Photoactive Properties of Highly Substituted Benzene Derivatives

The electronic and photoactive properties of benzene derivatives are highly tunable through the number, position, and electronic nature of their substituents. Substituents can alter the electron density of the aromatic ring through inductive and resonance effects, thereby influencing its reactivity and optical properties. libretexts.orglibretexts.org

In this compound, the four ethyl groups act as weak electron-donating groups through an inductive effect, slightly increasing the electron density of the benzene ring compared to the unsubstituted molecule. libretexts.org

More dramatic electronic effects are observed when stronger electron-donating or electron-withdrawing groups are attached to the 1,2,4,5-tetrasubstituted scaffold. For example, 1,2,4,5-tetrakis(tetramethylguanidino)benzene , which features four potent electron-donating guanidino groups, is a strong molecular electron donor. researchgate.net Its redox potential is significantly more negative than derivatives with fewer guanidino groups, demonstrating that multiple substituents can work in concert to tune the molecule's electronic properties. researchgate.net Such compounds can exhibit charge-transfer phenomena, where the substituted benzene ring acts as a conduit for electron movement, a property essential for the development of photoactive materials. acs.org

Advanced Analytical Methodologies for 1,2,4,5 Tetraethylbenzene

Development and Validation of Chromatographic Techniques

Chromatography is a fundamental technique for separating components of a mixture. For a volatile, non-polar compound like 1,2,4,5-Tetraethylbenzene, both gas and liquid chromatography have been adapted to provide high-resolution separation and reliable quantification.

Gas chromatography (GC) is the premier technique for analyzing volatile organic compounds and is exceptionally well-suited for this compound. The separation mechanism in GC relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column libretexts.org. The choice of stationary phase is the most critical parameter affecting separation, as it governs the selectivity of the column restek.com. For alkylbenzenes, which are non-polar, stationary phases of similar polarity, such as those based on dimethyl polysiloxane, are typically employed, leading to an elution order that generally follows the boiling points of the compounds restek.comresearchgate.net.

Optimization of a GC method involves the careful selection of several parameters to achieve baseline separation with symmetrical peak shapes. A key aspect of method development is temperature programming, where the column temperature is increased during the analysis. This approach allows for the effective separation of compounds with a wide range of boiling points, ensuring that more volatile components are resolved at lower temperatures while higher-boiling components elute in a reasonable time with sharp peaks at elevated temperatures libretexts.org. The Kovats Retention Index (RI) is a standardized measure used to identify compounds by normalizing their retention times to those of adjacent n-alkanes. For this compound, the Kovats RI on a standard non-polar column is 1388 nih.gov.

Table 1: Optimized GC Parameters for Alkylbenzene Analysis

ParameterTypical Conditions
Column (Stationary Phase)Non-polar; e.g., 5% Phenyl Methylpolysiloxane (DB-5, Rtx-5MS) or 100% Dimethyl polysiloxane (SPB-1) researchgate.netmtoz-biolabs.comlcms.cz
Column Dimensions30 m length x 0.25 mm internal diameter x 0.25 µm film thickness lcms.czusgs.gov
Carrier GasHelium or Nitrogen researchgate.netlcms.cz
Injector Temperature250°C - 280°C researchgate.netlcms.cz
Oven Temperature ProgramInitial: 40-65°C, Ramp: 10-15°C/min, Final: 280-325°C researchgate.netlcms.cz
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net
Kovats Retention Index (Non-polar phase)1388 nih.gov

While GC is often the method of choice, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile compounds or complex matrices. HPLC separates analytes based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column chromtech.com. For non-polar aromatic hydrocarbons like this compound, reversed-phase chromatography is the most common mode chromtech.comsielc.com.

In a reversed-phase setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.comresearchgate.net. The separation is driven by hydrophobic interactions; more non-polar compounds are retained longer on the column chromtech.com. Method development involves optimizing the mobile phase composition to achieve the desired retention and resolution. A higher proportion of the organic solvent will decrease retention time. Aromatic compounds like this compound can be readily detected using a UV detector, as the benzene (B151609) ring absorbs ultraviolet light.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for unambiguous compound identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for the analysis of volatile compounds usgs.govmdpi.com. It combines the high separation efficiency of GC with the definitive identification capabilities of mass spectrometry mdpi.com.

Following separation on the GC column, the eluted this compound molecules are introduced into the ion source of the mass spectrometer. In the source, they are typically ionized by electron ionization (EI), which involves bombarding the molecules with high-energy electrons. This process causes the molecules to fragment in a reproducible and characteristic pattern lcms.cz. The resulting charged fragments are then separated based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a unique chemical "fingerprint." The molecular ion peak ([M]+) for this compound appears at m/z 190. The most abundant fragment (base peak) is typically at m/z 175, corresponding to the loss of a methyl group (CH3) nih.govnist.gov.

Table 2: Key Mass Fragments for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative IntensityProbable Fragment
190SignificantMolecular Ion [C14H22]+
175Base Peak (Highest)[M-CH3]+
161High[M-C2H5]+

Data sourced from NIST and PubChem databases nih.govnist.gov.

Spectroscopic Quantification and Trace Analysis Methods

Beyond identification, analytical methods must provide accurate quantification, often at very low concentrations. The detectors used in chromatography, such as the Flame Ionization Detector (FID) in GC or the UV detector in HPLC, produce a signal proportional to the amount of analyte present, allowing for precise quantification when calibrated with standards.

For trace analysis, where analytes are present at parts-per-million (ppm) or lower levels, more sensitive techniques are required. Tandem mass spectrometry (MS/MS), often coupled with GC, provides a highly selective and sensitive method for detecting and confirming trace levels of alkylbenzenes nih.gov. This technique can filter out background noise and interferences, significantly improving the signal-to-noise ratio. For related compounds like linear alkylbenzene sulfonates, HPLC coupled with a fluorescence detector (FLD) has been successfully applied for trace determination, achieving detection limits as low as 5 µg/kg nih.gov.

While chromatography provides separation and quantification, other spectroscopic methods are invaluable for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, confirming the identity and purity of this compound nih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2,4,5-Tetraethylbenzene
Reactant of Route 2
Reactant of Route 2
1,2,4,5-Tetraethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.